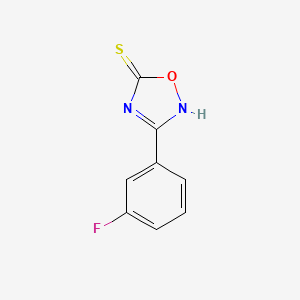

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENLNKGREQWPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazoles

Several established methodologies exist for synthesizing 1,2,4-oxadiazole derivatives, which can be adapted for the preparation of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol. The main approaches include:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

This classical method involves the reaction of an amidoxime with acyl chlorides, esters, or activated carboxylic acids to form the 1,2,4-oxadiazole ring through heterocyclization. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency. The reaction typically proceeds under heating and may require purification steps to isolate the desired product.

Advantages: Simplicity and availability of starting materials.

Limitations: Sometimes harsh reaction conditions, moderate yields, and purification challenges.1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles:

This method forms the oxadiazole ring via cycloaddition but suffers from low reactivity of nitriles and side reactions such as dimerization of nitrile oxides. The use of platinum(IV) catalysts has been reported to improve yields under mild conditions, although catalyst cost and solubility issues limit practicality.One-Pot Synthetic Procedures:

Recent advancements include one-pot syntheses using amidoximes and carboxylic acid esters in superbase media (NaOH/DMSO) or via activation of carboxylic acids with Vilsmeier reagents. These methods offer simpler purification, moderate to excellent yields (11–93%), and mild reaction conditions. However, functional groups such as –OH or –NH2 on starting materials may interfere with product formation.Tandem Reactions and Superacid Catalysis:

Tandem reactions involving nitroalkenes, arenes, and nitriles in the presence of triflic acid (TfOH) have been developed, providing excellent yields (~90%) and rapid reaction times (~10 minutes). The requirement for superacid-resistant starting materials is a notable limitation.

Comparative Data Table of Synthetic Methods for 1,2,4-Oxadiazole Derivatives (Adapted for this compound)

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime (from 3-fluorobenzonitrile), acyl chloride with thiol group | Heating, TBAF or pyridine catalyst | 40–70 | Simple, direct | Harsh conditions, purification issues |

| Amidoxime + Activated Ester | Amidoxime, methyl/ethyl ester of thiol-containing acid | Room temp to reflux, coupling reagents (EDC, DCC) | 50–90 | Mild conditions, good yields | Functional group sensitivity |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile | Pt(IV) catalyst, mild conditions | 30–60 | Mild conditions | Expensive catalyst, side reactions |

| One-Pot Amidoxime + Ester | Amidoxime, ester, NaOH/DMSO | Room temp, 4–24 h | 11–90 | Simple purification, one-pot | Long reaction times, functional group limitations |

| Tandem Reaction with TfOH | Nitroalkenes, arenes, nitriles | TfOH, 10 min | ~90 | Very fast, high yield | Requires superacid-resistant materials |

Research Findings and Notes

- The amidoxime-based cyclization remains the most versatile and widely used approach for synthesizing 1,2,4-oxadiazole derivatives including fluorophenyl-substituted analogs.

- The presence of a thiol group at the 5-position may require careful selection of protecting groups or mild reaction conditions to prevent oxidation or side reactions.

- One-pot methods offer operational simplicity but may be limited by the presence of reactive functional groups such as –OH or –NH2 in the substrates.

- Catalytic methods involving platinum complexes or superacid media, while efficient, are less practical for large-scale synthesis due to cost and material compatibility.

- Spectral characterization (NMR, IR) is essential to confirm the successful formation of the 1,2,4-oxadiazole ring and the presence of the fluorophenyl and thiol substituents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol serves as a versatile building block for synthesizing more complex organic molecules.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with various metal ions which can be useful in catalysis and materials science.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell functions.

- Anticancer Activity : Studies have suggested that it possesses antiproliferative effects through the inhibition of growth factors and kinases involved in cancer progression.

Medicine

- Drug Development Potential : Due to its biological activities, there is ongoing research into its potential as a drug candidate for treating infections and cancer. The unique properties imparted by the fluorine atom may enhance its efficacy and bioavailability.

Industry

- Materials Science : The compound is being investigated for applications in developing new polymers and advanced materials due to its chemical stability and reactivity. This includes potential uses in coatings and electronic devices.

Antimicrobial Activity

In a study investigating various oxadiazole derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes effectively.

Anticancer Research

Another study focused on the antiproliferative effects of this compound on cancer cell lines. Results indicated that it inhibited cell growth through apoptosis induction and cell cycle arrest at the G2/M phase. This suggests potential as an anticancer agent that warrants further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The fluorophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

Table 1: Key Structural and Functional Differences

Key Observations :

- Fluorine vs. Chlorine/Trifluoromethyl : The 3-fluorophenyl substituent in the target compound provides a balance between electron-withdrawing effects and steric bulk, enhancing binding to enzymatic targets compared to bulkier trifluoromethyl or dichlorophenyl groups .

- Thiol vs. Carboxylic Acid/Chloromethyl : The thiol group in the target compound enables redox activity and metal chelation, distinguishing it from carboxylates (better solubility) or chloromethyl derivatives (reactivity for further alkylation) .

Triazole-Thiol Analogues

Table 2: Triazole Derivatives with Fluorophenyl Substituents

Key Observations :

- Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole core in the target compound offers greater metabolic resistance compared to triazoles, which are more prone to enzymatic degradation .

- Schiff Base Modifications : Compounds with Schiff base linkages (e.g., ) exhibit enhanced antibacterial activity but lower selectivity compared to the simpler thiol derivatives .

Biological Activity

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a fluorophenyl group and a thiol group. The presence of the thiol (-SH) group is crucial for its biological activity, as it can form covalent bonds with various biomolecules, influencing their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

- Mechanism of Action : The compound interacts with microbial proteins and enzymes, disrupting essential cellular processes.

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with higher potency observed against Gram-positive species.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

| Bacillus cereus | 8 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 32 µg/mL |

| Candida parapsilosis | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the growth of several cancer cell lines.

- Cell Lines Tested : The compound was evaluated against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines.

- Results : Significant cytotoxic effects were observed, indicating its potential as an anticancer agent.

Table 3: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 10.5 |

| MCF7 | 12.3 |

| HUH7 | 15.0 |

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers utilized disc diffusion methods to assess the antimicrobial efficacy of the compound against various pathogens. The results indicated that it was particularly effective against Bacillus species.

- Cytotoxicity Assessment : Another investigation involved the NCI-60 cell line screening where the compound showed promising results against multiple cancer types, highlighting its potential in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol and its derivatives?

- Methodological Answer : The synthesis involves multi-step organic reactions:

- Step 1 : Condensation of diethyl oxalate with 1-(3-fluorophenyl)ethan-1-one using sodium methylate to form intermediate pyrazole derivatives.

- Step 2 : Hydrazinolysis to generate hydrazide intermediates.

- Step 3 : Reaction with carbon disulfide in butan-1-ol to form potassium xanthogenate, followed by treatment with hydrazine hydrate to yield the 1,2,4-triazole-3-thiol core.

- Step 4 : S-alkylation with haloalkanes in ethanol to produce derivatives .

Key parameters: - Temperature: 60–80°C for hydrazinolysis.

- Solvent polarity adjustments (e.g., ethanol vs. butanol) influence reaction yields.

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- IR spectroscopy : Confirm functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹).

- ¹H NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and alkyl chain protons (δ 1.2–4.0 ppm).

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values.

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₉H₆FN₃OS at m/z 224) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antinociceptive activity : Acetic acid-induced writhing test in murine models (dose range: 10–50 mg/kg).

- Antifungal activity : Microdilution assay against Candida albicans (MIC determination).

- Anti-inflammatory potential : Cyclooxygenase-2 (COX-2) inhibition via enzyme-linked immunosorbent assay (ELISA) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

- Methodological Answer : Use molecular docking and ADME prediction:

- Docking software : AutoDock Vina or Biovia Discovery Studio to model interactions with targets (e.g., COX-2, lanosterol 14α-demethylase). Focus on binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding with active-site residues.

- ADME prediction : SwissADME or ADMETLab to assess bioavailability (%ABS >50%), blood-brain barrier penetration (logBB < 0.3), and CYP450 inhibition risks .

Q. How to optimize pharmacokinetic properties while maintaining efficacy?

- Methodological Answer :

- Lipophilicity adjustments : Introduce polar groups (e.g., -COOH, -OH) to reduce logP (target: 2–3) while monitoring permeability via Caco-2 cell assays.

- Metabolic stability : Test hepatic microsomal stability (t₁/₂ > 60 min) and identify metabolic soft spots (e.g., S-alkyl chains prone to oxidation).

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% for therapeutic relevance) .

Q. How to resolve contradictions in biological activity data across experimental models?

- Methodological Answer : Apply statistical and mechanistic analyses:

- Error analysis : Use Student’s t-test or ANOVA to compare replicates (p < 0.05). Reference texts like Data Reduction and Error Analysis for the Physical Sciences for uncertainty propagation .

- Model specificity : Cross-validate in vivo (e.g., formalin-induced inflammation) and in vitro (e.g., COX-2 inhibition) results to distinguish target-specific vs. off-target effects .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.